
4-Cyclopropyloxane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyloxane-2,6-dione is a cyclic organic compound that has gained significant attention in the field of medicinal chemistry. It is also known as 3,4-Dihydro-2H-pyran-2,6-dione or simply CPD. This molecule has a unique structure that allows it to interact with biological systems in various ways, making it a promising candidate for drug discovery research.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyloxane-2,6-dione is not fully understood. However, it is believed to work by interacting with specific enzymes or proteins in the body, leading to inhibition of their activity. This can result in a range of effects depending on the target enzyme or protein.
Biochemical and Physiological Effects:
Studies have shown that 4-Cyclopropyloxane-2,6-dione can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the protease cathepsin K, which is involved in bone resorption. This suggests that it could be useful in the treatment of bone-related diseases such as osteoporosis. Additionally, it has been shown to have antitumor activity in vitro and in vivo, indicating its potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Cyclopropyloxane-2,6-dione in lab experiments is its relatively simple synthesis. This makes it easy to obtain in large quantities for use in screening assays or other experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-Cyclopropyloxane-2,6-dione. One area of interest is its potential as a scaffold for the design of novel enzyme inhibitors. Another potential direction is its use in combination with other compounds to enhance its therapeutic effects. Additionally, further investigation into its mechanism of action could lead to a better understanding of its potential uses in medicine.
Synthesemethoden
The synthesis of 4-Cyclopropyloxane-2,6-dione is a relatively simple process that involves the reaction of maleic anhydride with cyclopropane. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The product obtained is then purified using standard techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
The unique structure of 4-Cyclopropyloxane-2,6-dione makes it a valuable molecule for drug discovery research. It has been shown to have potential as a scaffold for the design of inhibitors of various enzymes such as proteases and kinases. It has also been investigated as a potential antitumor agent, with promising results in preclinical studies.
Eigenschaften
IUPAC Name |
4-cyclopropyloxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-3-6(5-1-2-5)4-8(10)11-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMKPMVLCLESSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)OC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyloxane-2,6-dione | |
CAS RN |
151331-07-6 |
Source


|
| Record name | 4-cyclopropyloxane-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

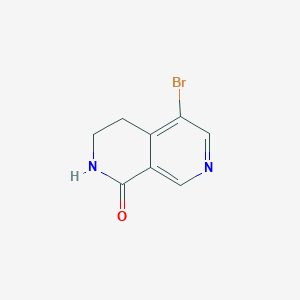
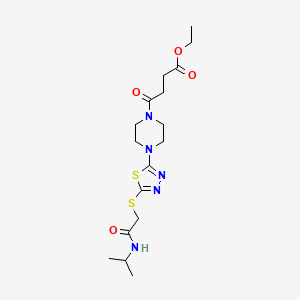
![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2972592.png)
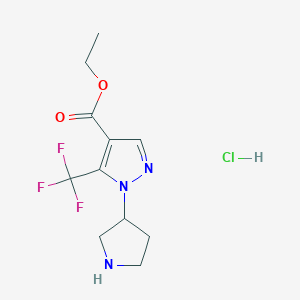
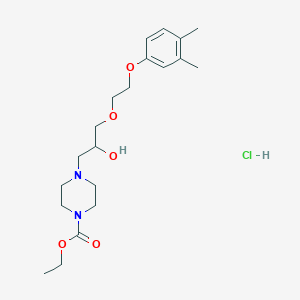

![4-methoxy-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2972599.png)
![(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2972601.png)
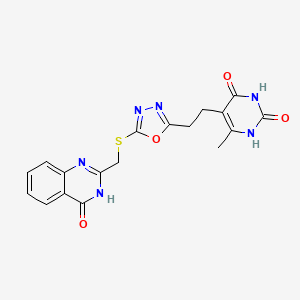
![2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2972604.png)



![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)